molecular formula C18H21NO3 B275938 3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid

3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid

Cat. No. B275938
M. Wt: 299.4 g/mol
InChI Key: YIMJDHISCMNIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is also known as AH-7614, and it belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). The unique molecular structure of this compound makes it an interesting candidate for further study, as it may have potential applications in a variety of fields, including pharmacology, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid is complex and not yet fully understood. However, studies have shown that this compound has the ability to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator. This inhibition leads to a reduction in inflammation, making it a potential candidate for the development of new anti-inflammatory drugs.
Biochemical and Physiological Effects:
Studies have shown that 3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid has a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have analgesic effects, meaning that it can help to reduce pain. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid in lab experiments is its ability to inhibit the activity of COX-2, making it a potential candidate for the development of new anti-inflammatory drugs. However, there are also some limitations to its use. For example, this compound is highly insoluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid. One potential area of study is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of study is its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of 3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-furylboronic acid with cyclohexylmethylamine, followed by the reaction of the resulting product with 3-bromobenzoic acid. This method has been used successfully in several studies, and it yields a high purity product.

Scientific Research Applications

3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is its potential use as an anti-inflammatory agent. Studies have shown that this compound has the ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This makes it a potential candidate for the development of new anti-inflammatory drugs.

properties

Product Name

3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-[5-[(cyclohexylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H21NO3/c20-18(21)14-6-4-5-13(11-14)17-10-9-16(22-17)12-19-15-7-2-1-3-8-15/h4-6,9-11,15,19H,1-3,7-8,12H2,(H,20,21)

InChI Key

YIMJDHISCMNIMP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O

Canonical SMILES

C1CCC(CC1)[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-]

Origin of Product

United States

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